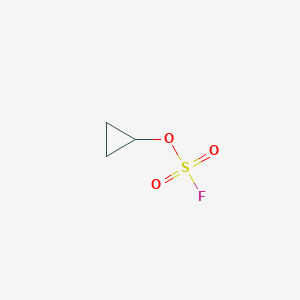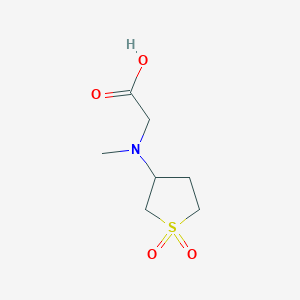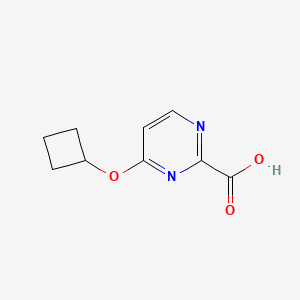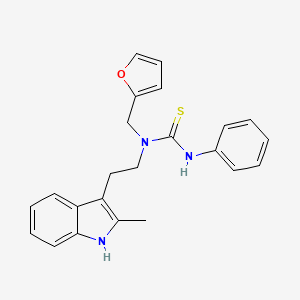
Fluorosulfonyloxycyclopropane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fluorosulfonyloxycyclopropane: is a chemical compound characterized by the presence of a fluorosulfonyl group attached to a cyclopropane ring
Synthetic Routes and Reaction Conditions:
Direct Fluorosulfonylation: This method involves the direct introduction of a fluorosulfonyl group to a cyclopropane ring. It is a concise and efficient approach, often utilizing fluorosulfonyl radicals as intermediates.
Photoredox Catalytic Radical Fluorosulfonylation: This method employs photoredox catalysis to generate fluorosulfonyl radicals, which then react with olefins to form this compound. This approach is advantageous due to its bench-stable reagents and high yields.
Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to convert this compound into its corresponding reduced forms.
Substitution: Substitution reactions involving the fluorosulfonyl group can lead to the formation of different functionalized derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution product.
Major Products Formed:
Oxidation Products: Sulfonyl fluorides, sulfonic acids, and other oxidized derivatives.
Reduction Products: Cyclopropanes with reduced fluorosulfonyl groups.
Substitution Products: Functionalized cyclopropanes with different substituents.
科学研究应用
Chemistry: Fluorosulfonyloxycyclopropane is used in organic synthesis as a building block for the construction of complex molecules. Its unique reactivity makes it a valuable reagent in various synthetic pathways.
Biology: In chemical biology, this compound is employed as a bioorthogonal probe due to its ability to react selectively with specific biomolecules. This property is useful in labeling and tracking biological processes.
Medicine: . Its incorporation into drug molecules can enhance their efficacy and selectivity.
Industry: this compound is utilized in materials science for the preparation of advanced materials with unique properties. It is also used in polymer synthesis to create novel polymeric materials.
作用机制
The mechanism by which fluorosulfonyloxycyclopropane exerts its effects involves its interaction with specific molecular targets and pathways. The fluorosulfonyl group can act as a reactive warhead, forming covalent bonds with nucleophilic sites on biomolecules. This covalent modification can alter the function of the target molecule, leading to desired biological effects.
相似化合物的比较
Fluorosulfonylbenzene: Similar in structure but lacks the cyclopropane ring.
Fluorosulfonylalkanes: Similar fluorosulfonyl group but different alkane backbones.
Fluorosulfonylalkenes: Similar fluorosulfonyl group but with an alkene group instead of cyclopropane.
Uniqueness: Fluorosulfonyloxycyclopropane is unique due to its combination of the fluorosulfonyl group and the cyclopropane ring, which imparts distinct reactivity and stability compared to other similar compounds.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
属性
IUPAC Name |
fluorosulfonyloxycyclopropane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5FO3S/c4-8(5,6)7-3-1-2-3/h3H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POYDMIVACOPVKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1OS(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5FO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide](/img/structure/B2951871.png)
![1-[(3-fluorophenyl)methyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2951873.png)
![ethyl 4-(2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamido)benzoate](/img/structure/B2951874.png)


![6-Amino-1-[(4-chlorophenyl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2951878.png)
![5,6-Difluoro-1H-benzo[d][1,2,3]triazole](/img/structure/B2951880.png)
![2-{[3-(2-methoxyethyl)-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2951882.png)

![1-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-3-(2-chloroacetyl)urea](/img/structure/B2951885.png)
![N-(2,6-difluorophenyl)-4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidine-1-carboxamide](/img/structure/B2951886.png)

![N-(2-(6-((2-((4-nitrophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2951892.png)

